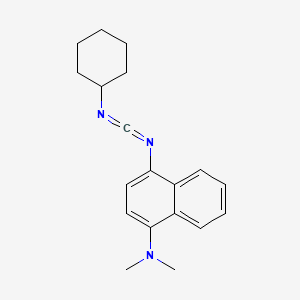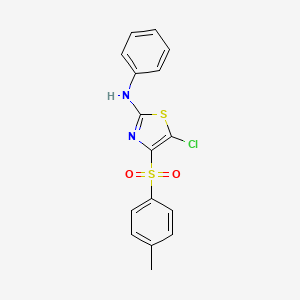![molecular formula C8H8S2 B1223736 3,4-Dimethylthieno[2,3-b]thiophene CAS No. 175202-58-1](/img/structure/B1223736.png)
3,4-Dimethylthieno[2,3-b]thiophene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thienothiophenes, including 3,4-dimethyl variants, often involves strategic approaches to form the desired structures. For example, Nakayama et al. (1996) described the synthesis and characterization of dimers, trimers, and tetramers of thienothiophene derivatives, showcasing the versatility of these compounds in forming complex structures with potentially useful electronic properties (Nakayama et al., 1996). These synthesis strategies are critical for tailoring the properties of thienothiophenes for specific applications.
Molecular Structure Analysis
The molecular structure of thienothiophenes, including the 3,4-dimethyl variant, is crucial for their chemical and physical properties. The arrangement of the sulfur atoms within the heterocyclic framework can significantly influence the electronic characteristics of these compounds. For instance, the X-ray single crystal structure analysis performed by some researchers reveals the intricacies of the molecular arrangements and how they impact the properties of these compounds. Such structural insights are essential for understanding and optimizing the performance of thienothiophenes in various applications.
Chemical Reactions and Properties
Thienothiophenes undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the work by Kheder and Mabkhot (2012) on synthesizing novel bis-thiadiazole and bis-thiazole derivatives of thieno[2,3-b]thiophene underscores the compound's utility in forming diverse chemical structures with potential antimicrobial applications (Kheder & Mabkhot, 2012). These reactions highlight the compound's reactivity and the potential for creating a wide range of derivatives with valuable properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
3,4-Dimethylthieno[2,3-b]thiophene has been utilized in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. These compounds, featuring the thieno[2,3-b]thiophene moiety, have demonstrated promising antimicrobial properties (Kheder & Mabkhot, 2012).
Material Synthesis and Characterization
The compound has been important in synthesizing and characterizing dimers, trimers, and tetramers of thienothiophenes and related structures, contributing significantly to the understanding of their physical properties like UV/Vis spectral and CV oxidation potentials (Nakayama et al., 1996).
Facilitation of Diverse Chemical Reactions
It serves as a useful starting material for synthesizing a variety of thieno[2,3-b]thiophenes under phase-transfer catalysis conditions. This versatility aids in creating compounds like hydrazide derivatives, triazole derivatives, and others (El-Saghier, 1993).
Development of Fluorescence Chemosensors
A fluorogenic probe based on this compound has been developed, showing high selectivity for Pb(II) ions in neutral buffer solutions. This indicates its potential in environmental monitoring and detection applications (Cao et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3,4-Dimethylthieno[2,3-b]thiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes like oxidases and peroxidases. These interactions often involve the catalytic oxidation of substrates, where this compound acts as a ligand or a cofactor, facilitating the biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound retains its structural integrity in various conditions, including aqueous and acidic environments. Prolonged exposure to certain conditions can lead to its degradation, affecting its efficacy and biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Its interactions with enzymes such as oxidases and peroxidases play a significant role in its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s transport and distribution are crucial for its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-5-3-9-8-7(5)6(2)4-10-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRGJNXSXWLXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384851 | |
| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175202-58-1 | |
| Record name | 3,4-Dimethylthieno[2,3-b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4-Dimethylthieno[2,3-b]thiophene?
A1: this compound has a molecular formula of C8H8S2 and a molecular weight of 168.28 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, 1H NMR data for various derivatives of this compound are available. For example, in the synthesis of dithia-bridged cyclophanes, the 1H NMR spectrum helps identify characteristic peaks, including those from the methyl groups, bridge methylene protons, and aromatic protons. []
Q3: What is known about the stability of this compound derivatives?
A3: Research suggests that incorporating this compound into metal-organic frameworks (MOFs) results in materials with good thermal stability. For instance, lanthanide-based MOFs containing this moiety remained stable up to temperatures exceeding 300°C. []
Q4: What are some applications of this compound derivatives?
A4: Derivatives of this compound have been explored for various applications, including:
- Luminescent sensors: Metal-organic frameworks incorporating this compound demonstrate potential as fluorescent sensors for detecting specific metal ions, such as Fe3+, in solution. [, ]
- Proton conductors: Lanthanide-based MOFs containing this group exhibited high proton conductivity, highlighting their potential in electrochemical devices. []
- Antimicrobial agents: Several synthesized thieno[2,3-b]thiophene derivatives, including those with the 3,4-dimethyl substitution, showed promising in vitro antimicrobial activity against various bacterial and fungal strains. [, ]
Q5: How does the structure of this compound contribute to its properties?
A5: The planar structure and electron-rich nature of the thieno[2,3-b]thiophene core, combined with the methyl substituents in this compound, contribute to its unique properties. These include:
- Strong π-π interactions: These interactions are crucial for the formation of well-ordered supramolecular structures, such as those observed in some MOFs. []
- Luminescent properties: The conjugated system within the thieno[2,3-b]thiophene unit facilitates electron delocalization, contributing to its luminescent behavior. []
- Coordination ability: The sulfur atoms in the thieno[2,3-b]thiophene ring can act as Lewis acid sites, enabling coordination with metal ions to form metal-organic frameworks. [, ]
Q6: What are the advantages of using this compound as a building block in materials?
A6: The use of this compound as a building block in material science offers several advantages:
- Structural versatility: It can be easily functionalized and incorporated into various molecular architectures, leading to diverse material properties. [, ]
- Tunable properties: The electronic and optical properties can be finely tuned by modifying the substituents on the thienothiophene core, allowing for tailored material design. []
- Potential for scalability: Synthetic routes to this compound and its derivatives are well-established, making it a viable option for large-scale production. []
Q7: What are some future research directions for this compound and its derivatives?
A7: Future research could explore:
- In-depth structure-property relationships: Further investigation is needed to fully understand how specific structural modifications of this compound affect the properties of the resulting materials. [, ]
- Optimization for specific applications: Tailoring the properties of this compound-based materials for specific applications, such as targeted drug delivery, optoelectronics, and catalysis, holds significant promise. [, , ]
- Biocompatibility and toxicity studies: Evaluating the biocompatibility and potential toxicity of this compound derivatives is crucial for their safe implementation in biological applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)
![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)
![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)
![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)
![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)
![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)
![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)
![4-methoxy-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1223672.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1223675.png)
![1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone](/img/structure/B1223676.png)